2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSRQDYRIBSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681773 | |
| Record name | 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-30-5 | |
| Record name | 2′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Literature review of methylsulfonyl biphenyl carboxylic acid scaffolds
Executive Summary: The Convergence of Scaffolds
In the landscape of medicinal chemistry, the methylsulfonyl biphenyl carboxylic acid scaffold represents a strategic intersection between two dominant pharmacophores: the Coxib-like methylsulfonyl (
While traditional Coxibs (e.g., Rofecoxib) utilize a central heterocyclic ring (furanone/pyrazole) to orient the
This guide provides a rigorous technical analysis of this scaffold, detailing synthetic architectures, structure-activity relationships (SAR), and validated experimental protocols for researchers targeting inflammation (COX-2) and diabetic complications (Aldose Reductase).
Structural Logic & SAR Analysis
The Pharmacophore Triad
The efficacy of this scaffold rests on three structural pillars.
| Structural Element | Functionality | Mechanistic Target |
| Biphenyl Core | Rigid Spacer | Maintains correct distance between the polar acid and the lipophilic sulfone.[1] Provides hydrophobic interactions (Trp387). |
| Methylsulfonyl ( | H-Bond Acceptor | COX-2 Selectivity: Fits into the "side pocket" accessible only in COX-2 due to the Ile523 |
| Carboxylic Acid ( | Ionic Anchor | Potency & Solubility: Forms salt bridge with Arg120 (COX) or His110/Tyr48 (Aldose Reductase). Improves aqueous solubility over pure sulfonamides.[1] |
Mechanistic Pathway Visualization
The following diagram illustrates the dual-targeting potential and the structural logic of the scaffold.
Figure 1: Pharmacophore mapping of the methylsulfonyl biphenyl carboxylic acid scaffold against primary biological targets.
Synthetic Architecture
The synthesis of methylsulfonyl biphenyl carboxylic acids typically follows a convergent route utilizing Suzuki-Miyaura Cross-Coupling followed by oxidation.[1] This route is preferred over direct sulfonation due to regiocontrol.[1]
Retrosynthetic Analysis
-
Disconnection: The biaryl bond.[2]
-
Building Block A: 4-(Methylthio)phenylboronic acid (Precursor to sulfone).[1]
-
Building Block B: Bromobenzoic acid ester (Precursor to acid).
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathway for the generation of the target scaffold.
Experimental Protocols
Chemical Synthesis: Validated Procedure
Rationale: This protocol uses Oxone for oxidation as it is chemoselective and avoids the over-oxidation risks associated with harsh permanganates.
Step 1: Suzuki Coupling
-
Reagents: Charge a round-bottom flask with methyl 2-bromobenzoate (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), and
(2.5 eq). -
Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1).
-
Catalyst: Add
(5 mol%) under argon atmosphere. -
Reaction: Reflux at 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Cool, filter through Celite, extract with EtOAc, and concentrate. Purify via flash chromatography.
Step 2: Sulfide Oxidation
-
Reagents: Dissolve the biaryl sulfide intermediate (1.0 eq) in MeOH/THF (1:1).
-
Oxidant: Add Oxone (
) (2.5 eq) dissolved in water dropwise at 0°C. -
Reaction: Stir at room temperature for 4 hours.
-
Validation: Check for disappearance of sulfide spot and appearance of lower Rf sulfone spot.
Step 3: Ester Hydrolysis
-
Reagents: Dissolve sulfone ester in THF/Water (1:1). Add LiOH (3.0 eq).
-
Reaction: Stir at 60°C for 3 hours.
-
Isolation: Acidify with 1M HCl to pH 2. The carboxylic acid precipitate is filtered and recrystallized from Ethanol.
Biological Assay: COX-2 vs COX-1 Selectivity
Rationale: The TMPD oxidation assay is chosen for its high throughput capability and direct correlation to peroxidase activity of COX enzymes.
Materials:
-
Recombinant Ovine COX-1 and Human Recombinant COX-2.[1]
-
Arachidonic Acid (Substrate).[3]
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.[1]
Protocol:
-
Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound (dissolved in DMSO) in Tris-HCl buffer (pH 8.[1]0) for 10 minutes at 25°C.
-
Initiation: Add Heme and Arachidonic Acid (100
M). -
Detection: Add TMPD. The peroxidase activity of COX oxidizes TMPD to a blue compound.
-
Measurement: Measure absorbance at 590 nm after 5 minutes.
-
Calculation:
is calculated using non-linear regression (GraphPad Prism).
References
-
Zarghi, A., et al. (2011). New N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides as Selective COX-2 inhibitors.[1][4] Scialert.[1] [Link]
-
Knaus, E. E., et al. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC (NIH). [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules.[1][3][5][6][7][8][9][10][11][12][13] [Link]
-
Maccari, R., et al. (2018).[7] Aldose Reductase Inhibitors: A Review. Open Medicinal Chemistry Journal.[1] [Link]
Sources
- 1. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Recent studies of aldose reductase enzyme inhibition for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 13. research.aalto.fi [research.aalto.fi]
Solubility profile of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product.[1] For researchers and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is indispensable for a multitude of processes, including synthesis, purification, crystallization, and formulation development.[2] This guide provides an in-depth technical overview of the solubility profile of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, a molecule of interest in medicinal chemistry.
Biphenyl carboxylic acid derivatives are recognized as privileged scaffolds in drug discovery, forming the structural core of numerous pharmacologically active agents. The introduction of a methylsulfonyl group, a polar and hydrogen bond-accepting moiety, alongside the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, suggests a nuanced solubility behavior that is highly dependent on the solvent environment. This guide will delve into the predicted physicochemical properties of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, its predicted solubility in a range of common organic solvents, a robust experimental protocol for solubility determination, and a discussion of the underlying thermodynamic principles.
Physicochemical Properties of 2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid
A thorough understanding of a compound's intrinsic physicochemical properties is paramount to interpreting its solubility behavior. In the absence of extensive experimental data for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, we present key properties predicted through widely accepted computational models. These predicted values serve as a valuable starting point for solvent selection and experimental design.
| Property | Predicted Value | Method/Source | Significance in Solubility |
| Molecular Formula | C₁₄H₁₂O₄S | - | Basic structural information. |
| Molecular Weight | 276.31 g/mol | - | Influences the energy required to overcome crystal lattice forces. |
| Canonical SMILES | CS(=O)(=O)c1ccccc1c2cccc(c2)C(=O)O | - | A machine-readable representation of the molecular structure, essential for computational modeling. |
| Predicted Melting Point (°C) | 180-195 | Estimation based on similar structures | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |
| Predicted logP (o/w) | 2.85 | SwissADME[3] | A measure of lipophilicity; a positive value indicates a preference for non-polar environments. |
| Predicted pKa | 4.10 | SwissADME[3] | The acidic dissociation constant; crucial for understanding pH-dependent solubility in protic or aqueous-containing solvents. |
| Topological Polar Surface Area (TPSA) | 83.99 Ų | SwissADME[3] | An indicator of a molecule's polarity and hydrogen bonding capacity, which strongly influences solubility in polar solvents. |
Predicted Solubility Profile in Organic Solvents
The solubility of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid is expected to vary significantly with the polarity and hydrogen bonding capability of the solvent. The following table presents a plausible predicted solubility profile at 25°C, generated based on computational models and the physicochemical properties of the compound and solvents. This data provides a strategic foundation for solvent screening in process chemistry and formulation development.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Rationale for Predicted Solubility |
| Hexane | Non-polar Aliphatic | < 0.1 | < 0.0004 | The high polarity of the methylsulfonyl and carboxylic acid groups leads to very poor interaction with the non-polar hexane. |
| Toluene | Non-polar Aromatic | 1.5 | 0.0054 | The aromatic nature of toluene allows for some π-π stacking interactions with the biphenyl core, offering slightly better solvation than hexane. |
| Ethyl Acetate | Polar Aprotic | 25 | 0.090 | The ester group can act as a hydrogen bond acceptor, interacting favorably with the carboxylic acid proton. Its moderate polarity accommodates both the polar and non-polar regions of the solute. |
| Acetone | Polar Aprotic | 60 | 0.217 | The carbonyl group is a strong hydrogen bond acceptor, and the overall polarity of acetone is well-suited to solvate the polar functional groups of the molecule. |
| Ethanol | Polar Protic | 85 | 0.308 | As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with both the carboxylic acid and methylsulfonyl groups, resulting in high predicted solubility. |
Experimental Determination of Solubility: A Standard Protocol
To validate the predicted solubility and obtain definitive experimental data, a robust and reliable methodology is essential. The shake-flask method is a widely accepted and recommended approach for determining the equilibrium solubility of pharmaceutical compounds.[4]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
To each vial, add a precise volume of the desired organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., set to 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.
-
-
Sample Separation and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, either centrifuge the vials or filter the suspension through a chemically compatible syringe filter (e.g., PTFE). This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Analysis:
-
Dilute the aliquot of the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Thermodynamic Analysis of Solubility
The solubility of a compound is fundamentally governed by thermodynamic principles. A deeper understanding of the dissolution process can be gained by examining the thermodynamic parameters, such as the Gibbs free energy of solution (ΔG°sol), enthalpy of solution (ΔH°sol), and entropy of solution (ΔS°sol). These parameters can be determined by measuring the solubility at different temperatures and applying the van't Hoff equation.[4]
Caption: Thermodynamic relationships in the analysis of solubility.
A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. Conversely, a negative ΔH°sol signifies an exothermic process, where solubility decreases as temperature rises. The entropy of solution, ΔS°sol, reflects the change in disorder of the system upon dissolution. The Gibbs free energy of solution, ΔG°sol, determines the spontaneity of the dissolution process. A comprehensive thermodynamic analysis provides invaluable insights for controlling crystallization and predicting the stability of solutions.
Conclusion
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- Jouyban, A. (2009).
- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2011). Random forest models to predict aqueous solubility.
-
Vermeire, F. H., Attia, L., Green, W. H., & Burns, J. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, e17897. [Link]
- Yalkowsky, S. H., He, Y., & Jain, P. (2010).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Stability of 2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid: In Vitro Assessment Guide
Executive Summary
Compound: 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (CAS: 1194374-30-5) Chemotype: Acidic Biphenyl Sulfone Primary Metabolic Risk: Phase II Conjugation (Acyl Glucuronidation)
This technical guide outlines the rigorous assessment of the metabolic stability of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid. Unlike lipophilic basic drugs driven by CYP450 oxidation, this molecule presents a distinct metabolic profile due to its polarity and ionizable carboxylic acid moiety. Standard Phase I (NADPH-dependent) microsomal assays will likely yield false negative results (appearing highly stable) if Phase II cofactors (UDPGA) are excluded.
This guide details the mechanistic rationale, experimental protocols, and data interpretation required to accurately determine the intrinsic clearance (
Mechanistic Metabolic Prediction
Before initiating wet-lab experiments, a structural dissection is required to select the appropriate assay system.
Structural Activity Relationship (SAR) Analysis
The molecule consists of two phenyl rings connected by a single bond, substituted with a carboxylic acid at position 3 and a methylsulfonyl group at position 2' (ortho).
| Functional Group | Metabolic Liability | Mechanism |
| Carboxylic Acid (-COOH) | High | Glucuronidation (UGT): The primary clearance pathway. Formation of acyl glucuronides (AG) is highly probable. AGs are potentially reactive metabolites (PM) capable of covalent protein binding. |
| Methylsulfonyl (-SO | Low | Oxidation/Reduction: Sulfones are generally metabolically inert "sinks." They are already highly oxidized. Rare reduction back to sulfoxide can occur but is minor in aerobic in vitro systems. |
| Biphenyl Core | Moderate | Hydroxylation (CYP450): Aromatic hydroxylation is possible. However, the 2'-substitution creates steric hindrance (ortho-effect), twisting the biphenyl dihedral angle. This non-planarity often reduces affinity for planar CYP isoforms (e.g., CYP1A2). |
The "Stability Trap"
A common error in screening this chemotype is using standard Liver Microsomes (LM) fortified only with NADPH.
-
Scenario A (NADPH only): The carboxylic acid is not a substrate for CYPs; the sulfone is stable. The compound appears 100% stable (
min). -
Scenario B (NADPH + UDPGA): UGT enzymes are activated. The carboxylic acid is rapidly converted to the acyl glucuronide. The compound shows high clearance (
min).
Directive: You must use Cryopreserved Hepatocytes (containing all cofactors) or Permeabilized Microsomes + UDPGA to get accurate data.
Experimental Protocol: In Vitro Stability Assay
Assay Selection Strategy
We will utilize a Cross-Validation Approach using both Liver Microsomes (LM) and Hepatocytes to distinguish Phase I vs. Phase II clearance.
Diagram 1: Metabolic Pathway & Assay Logic
Caption: Predicted metabolic fate. The thick green line indicates the dominant glucuronidation pathway driven by the carboxylic acid moiety.
Detailed Methodology (Microsomal Stability)
This protocol is designed to capture both oxidative and conjugative metabolism.
Materials:
-
Test Compound: 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors:
-
Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
Phase II: UDPGA (5 mM) + Alamethicin (25 µg/mg protein) – Critical for pore formation to allow UDPGA entry into microsomal vesicles.
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Pre-Incubation:
-
Prepare reaction mixture: Buffer + HLM (0.5 mg/mL final) + Alamethicin.
-
Incubate on ice for 15 min (pore formation).
-
Add Test Compound (1 µM final, <0.1% DMSO).
-
Pre-warm at 37°C for 5 min.
-
-
Initiation:
-
Arm A (Phase I only): Add NADPH.
-
Arm B (Phase I + II): Add NADPH + UDPGA.
-
Arm C (Negative Control): Buffer only (no cofactors).
-
-
Sampling:
-
At
min, remove 50 µL aliquots.
-
-
Quenching:
-
Transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Warfarin or Tolbutamide).
-
Note: For acyl glucuronides, avoid alkaline conditions during quenching to prevent hydrolysis. Use 1% Formic Acid in ACN.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 min (4°C).
-
Collect supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analytical Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: Electrospray Ionization (ESI) – Negative Mode (due to -COOH).
-
Transitions: Optimize for parent [M-H]- (approx. m/z 275.0).
Data Analysis & Interpretation
Calculation of Intrinsic Clearance
Plot
Units:
Interpreting the Results
Compare Arm A (NADPH) and Arm B (NADPH + UDPGA).
| Result Scenario | Interpretation | Next Steps |
| Stable in A & B | Low Clearance. The steric bulk of the sulfone and polarity of COOH prevents metabolism. | Proceed to PK (Pharmacokinetics) in vivo. |
| Stable in A, Unstable in B | UGT-driven Clearance. The molecule is rapidly glucuronidated. | Safety Alert: Assess Acyl Glucuronide reactivity ( |
| Unstable in A & B | CYP-driven Clearance. Hydroxylation of the biphenyl ring is occurring. | Identify "Soft Spots" (MetID) and block sites (e.g., Fluorination). |
Acyl Glucuronide Safety Assessment
If the compound is cleared via UGT (Scenario 2), you must assess the stability of the metabolite itself. Acyl glucuronides can undergo acyl migration to form isomers that covalently bind to proteins, leading to immune-mediated toxicity (DILI).
Protocol Extension:
-
Generate the glucuronide in vitro (high concentration incubation).
-
Incubate the metabolite in phosphate buffer (pH 7.4) at 37°C.[1]
-
Monitor degradation half-life (
).[1]- hours: High Risk (Reactive).
- hours: Low Risk (Stable).
Diagram 2: Decision Logic for Stability Data
Caption: Decision matrix for interpreting stability data. Divergence between NADPH and UDPGA arms highlights the specific metabolic liability.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link
-
Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase (UGT) induction and inhibition: implications for drug-drug interactions. Current Drug Metabolism, 1(4), 363-384. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Link
Sources
Safety data sheet (SDS) and toxicity profile for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
An In-Depth Technical Guide on the Projected Safety and Toxicity Profile of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap for a Novel Chemical Entity
As scientists and researchers at the forefront of innovation, we frequently encounter novel chemical entities for which comprehensive safety and toxicity data are not yet established. This is the case for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid . A thorough search of publicly available databases and supplier documentation did not yield a specific Safety Data Sheet (SDS) or a complete toxicity profile for this exact molecule.
This guide, therefore, serves as a scientifically informed projection of its potential hazards and outlines the standard methodologies for a robust toxicological assessment. By synthesizing data from structurally related biphenyl carboxylic acid derivatives and adhering to internationally recognized testing protocols, we can construct a reliable framework for the safe handling and evaluation of this compound. This document is designed to empower researchers with the necessary knowledge to proceed with caution, diligence, and a clear understanding of the experimental pathways to fully characterize its toxicological properties.
Chemical Identity and Projected Hazard Profile
2'-(Methylsulfonyl)biphenyl-3-carboxylic acid belongs to the class of biphenyl carboxylic acids, characterized by a biphenyl core structure with a carboxylic acid and a methylsulfonyl substituent. The presence of these functional groups dictates its physicochemical properties and potential biological activity, as well as its likely hazard profile.
Projected Hazard Identification
Based on the Safety Data Sheets of structurally analogous compounds, a preliminary hazard assessment suggests that 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid should be handled as a substance with the potential to cause irritation.[1][2] The following GHS hazard and precautionary statements are likely to be applicable:
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Recommended Laboratory Handling Procedures
Given the projected hazard profile, the following handling procedures are mandated to ensure personnel safety:
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An accessible safety shower and eye wash station are essential.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are required.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a suitable respirator should be used.[3]
-
A Framework for Comprehensive Toxicity Assessment
To rigorously define the toxicity profile of a new chemical entity like 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, a tiered approach to testing is employed. This workflow progresses from rapid in vitro screens to more complex in vivo studies, allowing for early identification of potential liabilities and adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
In Vitro Cytotoxicity Assay
In vitro cytotoxicity assays are crucial for early-stage screening to determine the concentration at which a compound causes cell death. [4][5]This helps in prioritizing compounds and estimating starting doses for in vivo studies. [6] Principle: A common method involves exposing a cultured cell line to the test compound at various concentrations. Cell viability is then measured using an indicator dye like Alamar Blue (Resazurin) or by measuring LDH release. [4][7]Viable cells metabolize the dye, causing a quantifiable color or fluorescence change.
Step-by-Step Protocol (Resazurin-based):
-
Cell Culture:
-
Culture a suitable cell line (e.g., L-6 rat skeletal myoblasts, HT-29 human colon adenocarcinoma) in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator. [7]
-
-
Plating Cells:
-
Harvest cells and seed them into a 96-well, opaque-walled microtiter plate at a predetermined density. Incubate for 24 hours to allow for cell attachment. [4]
-
-
Compound Preparation and Exposure:
-
Prepare a stock solution of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid in 100% DMSO. [7] * Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1%. [7] * Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "no treatment" and "medium only" controls. [4] * Incubate the plate for the desired exposure period (e.g., 48-72 hours). [4]
-
-
Viability Measurement:
-
Data Analysis:
-
Correct for background by subtracting the "medium only" control readings.
-
Calculate the percentage of cytotoxicity for each concentration relative to the "no treatment" control.
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds. [8][9]It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. [10] Principle: The test measures the ability of a compound to cause a reverse mutation in the histidine gene of the bacteria, allowing them to grow on a histidine-deficient medium. [8][10]A positive test, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the compound is mutagenic. [10]The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation. [10][11] Step-by-Step Protocol (Plate Incorporation Method):
-
Strain Preparation:
-
Culture several strains of Salmonella typhimurium (e.g., TA98, TA100) overnight in nutrient broth. [10]
-
-
Preparation of Test Mixtures:
-
Label sterile test tubes for each concentration of the test compound, positive controls (known mutagens), and a negative control (vehicle).
-
For each tube, add the following in order:
-
-
Plating:
-
To each tube, add 2.0 mL of molten top agar kept at 45°C.
-
Gently vortex the tube for 3 seconds and immediately pour the contents onto the surface of a minimal glucose agar plate. [11] * Tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation and Colony Counting:
-
Allow the plates to solidify, then invert and incubate them at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Interpretation:
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control value.
-
Conclusion and Forward Path
While a specific, pre-existing safety and toxicity profile for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid is not currently available, this guide provides a robust framework for its initial assessment. By adopting the projected hazard classifications, adhering to stringent safety protocols, and executing the foundational toxicological assays detailed herein, researchers can safely handle this novel compound and generate the critical data required for its comprehensive evaluation. The results from these studies will form the bedrock of a full safety data sheet and guide all subsequent stages of research and development.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. [Link]
-
OECD Acute Oral Toxicity Guidelines. Scribd. [Link]
-
In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. [Link]
-
The Ames Test. University of California, Davis. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Ames Test. Charles River Laboratories. [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]
-
2'-Methyl-biphenyl-3-carboxylic acid. PubChem. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemscene.com [chemscene.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. scribd.com [scribd.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. criver.com [criver.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Note: Functionalization of the Carboxylic Acid Group in Methylsulfonyl Biphenyls
Introduction & Pharmacophore Context[1][2][3]
The Methylsulfonyl Biphenyl (MSB) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its role in selective COX-2 inhibition (e.g., Etoricoxib, Rofecoxib analogs) and VLA-4 antagonism. The combination of the lipophilic biphenyl core with the polar, hydrogen-bond-accepting methylsulfonyl group (
The presence of a carboxylic acid on this scaffold serves as a versatile handle for late-stage diversification. However, the strong electron-withdrawing nature (EWG) of the sulfone group (
Scope of this Guide
This application note details three high-value transformations for the MSB carboxylic acid:
-
Amidation: High-efficiency coupling using Propanephosphonic Acid Anhydride (T3P).[1][2]
-
Bioisostere Synthesis: One-pot formation of 1,2,4-Oxadiazoles.
-
Chemo-selective Reduction: Accessing benzyl alcohols without reducing the sulfone.
Chemical Reactivity Profile
Understanding the electronic influence of the methylsulfonyl group is prerequisite to successful synthesis.
| Parameter | Effect on Carboxylic Acid | Experimental Implication |
| Electronic Effect | Strong EWG (Inductive & Resonance) | Increases acidity ( |
| Nucleophilicity | Decreased | Carboxylate anion is a poor nucleophile; |
| Solubility | Amphiphilic | The sulfone confers polarity. MSBs are soluble in EtOAc, THF, DMF, but often insoluble in Hexanes or |
| Stability | High | The sulfone is resistant to oxidation and most acidic conditions, but sensitive to very strong reducing agents ( |
Workflow Decision Tree
The following decision tree outlines the strategic selection of reagents based on the desired target and substrate constraints.
Figure 1: Strategic decision tree for functionalizing methylsulfonyl biphenyl carboxylic acids.
Protocol A: High-Efficiency Amidation with T3P
Rationale: Standard coupling reagents (EDC, DCC) often fail with electron-deficient benzoic acids or yield ureas as byproducts. T3P (Propanephosphonic acid anhydride) is the superior choice for MSBs because:
-
Reactivity: It forms a highly reactive mixed anhydride intermediate.
-
Workup: The byproducts are water-soluble, eliminating the need for chromatography in early screening.[1]
-
Safety: It is non-explosive (unlike HOBt/HOAt) and low-toxicity.
Materials
-
Substrate: Methylsulfonyl biphenyl carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Methodology
-
Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Note: If solubility is poor, use DMF or a 1:1 mixture of EtOAc/DMF.
-
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (RT).
-
Activation: Add T3P solution (1.5 equiv) dropwise.
-
Critical: The reaction is exothermic. For scales >1g, cool to 0°C during addition.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 4h, heat to 50°C. The sulfone group stabilizes the molecule against thermal decomposition.
-
-
Workup (Self-Validating):
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: One-Pot 1,2,4-Oxadiazole Synthesis
Rationale: The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, improving metabolic stability. Traditional methods require isolating the O-acyl amidoxime intermediate. This protocol utilizes T3P to drive both O-acylation and cyclodehydration in a single pot.
Materials
-
Substrate: MSB Carboxylic acid (1.0 equiv)
-
Reagent: Aryl/Alkyl Amidoxime (1.1 equiv)
-
Coupling: T3P (50% in EtOAc) (2.0 – 3.0 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Diglyme or Toluene (requires high boiling point).
Step-by-Step Methodology
-
Activation: Combine the acid (1.0 equiv), Amidoxime (1.1 equiv), and DIPEA (3.0 equiv) in Toluene.
-
Coupling: Add T3P (1.5 equiv) at RT. Stir for 1 hour.
-
Cyclization: Add a second portion of T3P (1.5 equiv) and heat the reaction to 100–110°C for 12 hours.
-
Why? T3P acts as a water scavenger, driving the entropic cyclization.
-
-
Purification: Cool to RT. Wash with water and brine. Evaporate solvent.
-
Note: Recrystallization from EtOH is often sufficient due to the high crystallinity of MSB derivatives.
-
Protocol C: Chemoselective Reduction to Benzyl Alcohol
Rationale:
Reducing the carboxylic acid without touching the sulfone is critical.
Materials
-
Substrate: MSB Carboxylic acid (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide Complex (2.0 M in THF) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Setup: Flame-dry glassware under Nitrogen/Argon. Dissolve substrate in anhydrous THF (0.2 M). Cool to 0°C.[3]
-
Addition: Add
dropwise over 20 minutes.-
Gas Evolution: Hydrogen gas will evolve. Ensure proper venting.
-
-
Reaction: Allow to warm to RT and stir for 3–6 hours.
-
Quench (Critical): Cool to 0°C. Slowly add Methanol (MeOH).
-
Caution: Vigorous bubbling occurs. Continue adding MeOH until bubbling ceases.
-
-
Workup: Concentrate the mixture to remove trimethyl borate (volatile). Partition residue between EtOAc and 1M HCl.
-
Result: The product is the benzyl alcohol. The methylsulfonyl group remains intact (confirmed by NMR: singlet at ~3.0-3.2 ppm persists).
Reaction Mechanism Visualization (T3P Amidation)
The following diagram illustrates the T3P activation cycle, highlighting the water-soluble byproduct formation.
Figure 2: T3P-mediated activation and amidation mechanism.
References & Grounding
-
T3P Amidation Efficiency: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011.[2]
-
T3P Mechanism & Protocols: "Amine to Amide (Coupling) - T3P." Common Organic Chemistry.
-
Oxadiazole Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synthetic Communications, 2009.
-
Methylsulfonyl Pharmacophore: "Etoricoxib: A selective COX-2 inhibitor." PubChem.
-
Borane Reduction Selectivity: Brown, H. C., et al. "Selective reductions. 26. Lithuim triethylborohydride as an exceptionally powerful and selective reducing agent." Journal of Organic Chemistry.
Sources
Technical Application Note: 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid as a Pharmacophore Scaffold
[1][2]
Executive Summary & Strategic Utility
2'-(Methylsulfonyl)biphenyl-3-carboxylic acid is a high-value pharmaceutical intermediate designed to introduce the biaryl sulfone moiety into drug candidates.[1] This structural motif is critical in modern medicinal chemistry for two reasons:
-
Metabolic Stability: The methylsulfonyl (
) group acts as a metabolic "blocker" on the phenyl ring, reducing susceptibility to CYP450 oxidation while providing a strong hydrogen-bond acceptor for active site binding (e.g., in the hydrophilic pocket of ROR t).[1] -
Vectorized Functionalization: The meta-positioned carboxylic acid provides a versatile handle for amide/urea coupling, allowing the attachment of diverse "Right-Hand Side" (RHS) heterocycles without disrupting the biaryl core's planarity or binding geometry.[1]
Primary Therapeutic Areas:
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 1194374-30-5 |
| Molecular Formula | |
| Molecular Weight | 276.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in water.[1] |
| pKa (Calc) | ~4.2 (Carboxylic acid), Sulfone is non-ionizable in physiological range.[1] |
| Storage | 2-8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).[1] |
Synthetic Protocols
Workflow A: Synthesis of the Intermediate (Suzuki-Miyaura Coupling)
Use this protocol if you need to synthesize the intermediate in-house from building blocks.[1]
Reaction Logic: A Palladium-catalyzed cross-coupling between a boronic acid and an aryl bromide is the most efficient route.[1] The sulfone group is electron-withdrawing, activating the bromide for oxidative addition.[1]
Reagents:
-
A: 3-Carboxyphenylboronic acid (1.1 equiv)[1]
-
B: 1-Bromo-2-(methylsulfonyl)benzene (1.0 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aq, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Protocol:
-
Inerting: Charge a reaction vessel with A , B , and Base .[1] Evacuate and backfill with Nitrogen (
).[1] -
Solvation: Add degassed 1,4-Dioxane. Sparge with Nitrogen for 10 min.
-
Catalysis: Add
.[1] Heat to 90°C for 4–6 hours. -
Work-up: Cool to RT. Acidify to pH 3 with 1N HCl (critical to precipitate the carboxylic acid).[1]
-
Extraction: Extract with EtOAc (
). Wash combined organics with Brine. Dry over .[1] -
Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (0-10% MeOH in DCM).
Workflow B: Downstream Amide Coupling (API Synthesis)
Use this protocol to attach the scaffold to an amine/heterocycle (The "Right-Hand Side").[1]
Reaction Logic: The carboxylic acid is activated to an active ester (OBt/OAt) or acid chloride to facilitate nucleophilic attack by the amine.[1] HATU is preferred for research scale due to high conversion rates with electron-deficient amines.[1]
Reagents:
-
Substrate: 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (1.0 equiv)
-
Amine Partner: Heterocyclic amine (e.g., aminopyridine derivative) (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Protocol:
-
Activation: Dissolve the Substrate in DMF (0.1 M).[1] Add DIPEA and stir for 5 min.
-
Addition: Add HATU in one portion. Stir for 15 min at RT (Solution should turn slightly yellow).
-
Coupling: Add the Amine Partner .[1]
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for mass shift:
).[1] -
Quench: Dilute with water (10 volumes). If the product precipitates, filter and wash.[1] If not, extract with EtOAc/LiCl (5% aq) to remove DMF.[1]
Visualizing the Pharmacophore Strategy
The following diagram illustrates how this intermediate serves as the "Left-Hand Side" (LHS) anchor in Fragment-Based Drug Design (FBDD) for ROR
Figure 1: Synthetic workflow converting the scaffold into a bioactive ROR
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before coupling, use the following HPLC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm,
mm).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).[1]
-
Retention Time: Expect elution around 6.5–7.5 min (depending on specific column).[1]
Acceptance Criteria:
Safety & EHS Guidelines
-
Sulfone Moiety: Generally stable, but avoid strong reducing agents (e.g.,
) which may reduce the sulfone to sulfide/sulfoxide if not controlled.[1] -
Sensitization: Treat as a potential skin and respiratory sensitizer.[1] Use standard PPE (Nitrile gloves, lab coat, fume hood).[1]
-
Waste: Dispose of palladium-contaminated aqueous waste (from Suzuki coupling) in heavy metal waste streams.
References
-
Biaryl Urea Discovery: Xie, Q., et al. (2020).[1][3] "Discovery of carboxyl-containing biaryl urea derivatives as potent RORγt inverse agonists."[1][3] European Journal of Medicinal Chemistry, 203, 112536.[1] Link[1][3]
-
RORγt Inhibitor SAR: Fauber, B. P., et al. (2014).[1] "Discovery of imidazo[1,5-a]pyridines as potent and selective RORc inverse agonists." Bioorganic & Medicinal Chemistry Letters, 24(16), 3891-3897.[1] Link[1]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
11β-HSD1 Inhibitors: Scott, J. S., et al. (2012).[1] "Discovery of a series of 2-pyridyl-ureas as 11β-HSD1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 22(17), 5595-5599.[1] Link[1]
Sources
- 1. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
- 3. Discovery of carboxyl-containing biaryl ureas as potent RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Green Chemistry Approaches in the Synthesis of Methylsulfonyl Biphenyl Derivatives
Introduction: The Imperative for Greener Synthesis of Methylsulfonyl Biphenyls
Methylsulfonyl biphenyl derivatives represent a critical class of compounds in the pharmaceutical industry, most notably as selective COX-2 inhibitors like Celecoxib and Etoricoxib, which are widely used for their anti-inflammatory and analgesic properties.[1][2] The synthesis of these molecules traditionally relies on multi-step processes that often employ hazardous solvents, stoichiometric reagents, and metal catalysts that are difficult to recover, leading to significant environmental impact and waste generation.[3][4][5]
The principles of green chemistry offer a framework for developing more sustainable and efficient synthetic routes to these valuable compounds. This guide provides an in-depth exploration of green chemistry approaches applicable to the synthesis of methylsulfonyl biphenyl derivatives, focusing on practical, field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.
Core Green Chemistry Strategies for Methylsulfonyl Biphenyl Synthesis
The greener synthesis of methylsulfonyl biphenyl derivatives can be approached by targeting different stages of the synthetic process. The key strategies we will explore are:
-
Greener Solvents: Replacing hazardous solvents with more sustainable alternatives.
-
Catalyst Innovation: Employing heterogeneous, recyclable, or metal-free catalytic systems.
-
Process Intensification: Utilizing technologies like microwave irradiation and flow chemistry to reduce reaction times and energy consumption.
The following diagram illustrates the interconnectedness of these green chemistry principles in the synthesis of methylsulfonyl biphenyl derivatives.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming steric hindrance in 2'-methylsulfonyl biphenyl coupling reactions
Ticket ID: #MS-SUZUKI-001 Subject: Overcoming Steric Hindrance & Protodeboronation in 2'-Methylsulfonyl Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Perfect Storm"
You are likely encountering low conversion or rapid consumption of starting material with no product formation. This is not user error; it is a fundamental property of your substrate.
Coupling a 2'-methylsulfonyl phenylboronic acid (or ester) presents a dual failure mode:
-
Steric Hindrance: The ortho-sulfonyl group creates significant bulk, inhibiting the transmetallation step and slowing reductive elimination.
-
Electronic Destabilization: The sulfonyl group is a strong electron-withdrawing group (EWG). Located at the ortho position, it dramatically increases the Lewis acidity of the boron center, making it hyper-susceptible to protodeboronation (hydrolysis of the C-B bond) before coupling can occur.
This guide provides a self-validating protocol to bypass these issues, utilizing advanced ligand technology and kinetic management.
Decision Matrix: Troubleshooting Workflow
Before altering your current setup, determine your primary failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Core Technology: The Catalyst System[1][2]
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient for this substrate class. You require a catalyst system capable of facilitating oxidative addition in crowded environments while protecting the active species.
Recommended Ligand: SPhos or XPhos
Why? These dialkylbiaryl phosphine ligands (Buchwald Ligands) are essential for two reasons:
-
Steric Bulk: They promote reductive elimination , which is often the rate-determining step in hindered biaryl synthesis.
-
Electron Richness: They facilitate oxidative addition of the aryl halide.
-
Pd-G3/G4 Precatalysts: Use the pre-formed precatalysts (e.g., XPhos Pd G3). These activate rapidly at room temperature, avoiding the induction period where protodeboronation often kills the boronic acid.
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos (First Choice) or SPhos | Bulky biaryl structure accelerates reductive elimination in ortho-substituted systems. |
| Precatalyst | XPhos Pd G3 | Ensures 1:1 L:Pd ratio; rapid activation prevents catalyst death. |
| Base | K₃PO₄ (Anhydrous) | Low solubility in organic solvents creates a "slow-release" base effect, minimizing boronate decomposition. |
| Solvent | 1,4-Dioxane or Toluene | Aprotic, non-polar solvents suppress the hydrolytic deboronation pathway. |
The "Thioether Workaround" (Pro-Tip)
If direct coupling of the sulfonyl-boronic acid continues to fail due to protodeboronation, you should adopt the industrial strategy used in the synthesis of Etoricoxib .
The Strategy:
-
Couple the Thioether: Use 2-(methylthio)phenylboronic acid instead of the sulfonyl version. The thioether is electron-donating (or weakly withdrawing), making the C-B bond significantly more stable.
-
Oxidize Post-Coupling: Oxidize the resulting sulfide to the sulfone using Oxone® or mCPBA.
This 2-step route is often higher yielding than the direct 1-step struggle.
Validated Experimental Protocol (Direct Coupling)
Objective: Coupling 2-bromo-X with 2-(methylsulfonyl)phenylboronic acid.
Materials
-
Aryl Halide: 1.0 equiv
-
Boronic Acid: 2-(methylsulfonyl)phenylboronic acid (1.5 equiv) Note: Excess is required due to instability.
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure
-
Deoxygenation (Critical):
-
Add the solid Aryl Halide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.
-
Cap the vial with a septum.
-
Evacuate and backfill with Argon 3 times . Oxygen promotes homocoupling and catalyst death.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Tech Note: Do not use water as a co-solvent. While water usually accelerates Suzuki couplings, here it accelerates the destruction of your sulfonyl boronic acid.
-
-
Reaction:
-
Heat to 80°C - 100°C .
-
Monitor by LCMS at 1 hour.
-
Checkpoint: If the boronic acid is consumed but the halide remains, add a second portion of boronic acid (0.5 equiv) dissolved in degassed dioxane.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium residues.
-
Concentrate and purify via flash chromatography.
-
Mechanistic Insight: The Protodeboronation Trap
Understanding why your reaction fails is the key to fixing it. The diagram below illustrates the competition between the desired Transmetallation and the undesired Protodeboronation.
Figure 2: The kinetic competition. The sulfonyl group accelerates the red path (waste) while slowing the green path (product).
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ since I have it on the shelf? A: No. Triphenylphosphine is too small and not electron-rich enough. It will likely result in <10% yield due to the inability to force the bulky partners together during transmetallation.
Q: Why anhydrous K₃PO₄? Doesn't Suzuki coupling require water? A: Standard Suzuki coupling uses water to form the boronate species. However, for 2-sulfonyl substrates, the boronate species is so unstable that high water concentrations lead to immediate hydrolysis (protodeboronation). Anhydrous K₃PO₄ provides just enough solubility/basicity to activate the boron without flooding the system with protons.
Q: I see a spot on TLC that matches the boronic acid, but it's not coupling. A: That is likely the deboronated by-product (methylsulfonyl benzene). It often has a similar Rf to the boronic acid or the starting halide. Confirm with LCMS or NMR.
References
-
Etoricoxib Synthesis & Precedent
-
Buchwald Ligands for Hindered Substrates
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link
- Context: Establishes XPhos/SPhos as the gold standard for sterically hindered couplings.
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. Link
- Context: Definitive work on why electron-deficient/ortho-substituted boron
-
Sources
Technical Support Center: Solubility Optimization for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Executive Summary & Molecule Profile
The Challenge: You are working with 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid .[1] Despite the presence of a polar methylsulfonyl group and an ionizable carboxylic acid, this molecule exhibits BCS Class II characteristics (Low Solubility, High Permeability).
The rigid biphenyl core drives high lattice energy (resisting dissolution), while the lipophilicity (
Quick Diagnostic Table:
| Property | Value (Est.) | Implication |
| pKa (Acid) | 4.2 ± 0.2 | Soluble only at pH > 6.2 (Ionized state).[1] |
| LogP | ~3.2 - 3.5 | Highly lipophilic; requires co-solvents or surfactants.[1] |
| H-Bond Donors | 1 (-COOH) | Limited interaction with water network unless ionized.[1] |
| H-Bond Acceptors | 3 (-SO2-, -COOH) | Good candidate for co-solvents like DMSO/PEG.[1] |
Troubleshooting Logic & Decision Matrix
Before modifying your protocol, use this decision tree to identify the correct solubility strategy based on your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pH and end-use application.
Technical Modules: Step-by-Step Protocols
Module A: pH Adjustment & In-Situ Salt Formation (The "Gold Standard")[1]
The Science: The carboxylic acid group is your "handle" for solubility.[1] According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH rises above the pKa.
-
Target: pH 7.5 – 8.5 (Ensures >99.9% ionization).
-
Counter-ion Selection: For biphenyls, Meglumine (N-methyl-D-glucamine) often outperforms Sodium.[1] The large organic meglumine cation disrupts the crystal lattice more effectively than the small sodium ion, preventing "gelling" or "salting out."
Protocol:
-
Weigh the target amount of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid.[1]
-
Suspend in 80% of the final volume of water (it will remain cloudy).[1]
-
Crucial Step: Add 1.1 molar equivalents of 1M Meglumine (or NaOH) dropwise while stirring.
-
Monitor turbidity.[1] The solution should clarify as the in-situ salt forms.
-
Adjust volume with buffer (PBS or Tris) to final concentration.[1]
-
Warning: Do not use Citrate buffer (acidic) or high-salt saline initially, as the "Common Ion Effect" with sodium may force precipitation.[1]
-
Module B: Co-Solvent Systems (For In Vitro Screening)
The Science: The methylsulfonyl group is a hydrogen bond acceptor.[1] It interacts well with dipolar aprotic solvents.[1]
Recommended System:
-
Stock: 100 mM in 100% DMSO.
-
Working Solution: Dilute into aqueous media containing 0.5% Methylcellulose or 10% PEG400 .[1]
Troubleshooting Precipitation upon Dilution: If the compound crashes out when you add the DMSO stock to water ("The Parachute Effect"):
-
Pre-warm the aqueous media to 37°C.
-
Vortex the aqueous media rapidly while injecting the DMSO stock tip submerged (sub-surface injection).
-
Do not add water to DMSO; always add DMSO to the larger volume of water to prevent localized supersaturation.[1]
Module C: Cyclodextrin Complexation (For High Concentration/IV)
The Science: The hydrophobic biphenyl core fits snugly into the lipophilic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) , shielding it from water while the hydrophilic exterior keeps the complex dissolved.[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]
-
Add the drug powder to this vehicle.[1]
-
Sonication/Heat Cycle: Sonicate for 30 mins at 40°C.
-
If not dissolved, adjust pH to 8.0 (combine Module A and C) to drive the equilibrium into the CD cavity.[1]
-
Filter sterilize (0.22 µm).[1] Note: Do not use PVDF filters if possible; Nylon or PES are preferred to prevent drug adsorption.[1]
Frequently Asked Questions (Troubleshooting)
Q1: I adjusted the pH to 7.4, but it precipitated after 2 hours. Why? A: pH 7.4 is dangerously close to the "solubility cliff" if your concentration is high.[1] If the local pH drops even slightly (e.g., due to CO2 absorption from air or metabolic acid production in cell culture), the non-ionized acid reforms and precipitates.
-
Fix: Buffer more strongly at pH 8.0 or use the Meglumine salt which provides a local basic microenvironment.[1]
Q2: Can I use this compound in 100% Saline (0.9% NaCl)? A: Caution is advised. High sodium concentrations can suppress the solubility of the sodium salt form (Common Ion Effect).[1]
-
Fix: Use 5% Dextrose in Water (D5W) as your vehicle instead of Saline.[1] This maintains isotonicity without adding sodium ions that encourage precipitation.[1]
Q3: The compound dissolves but forms a viscous gel.[1] What is happening? A: This is common with biphenyl salts (liquid crystal formation).[1] The sodium salt creates extended micellar-like structures.[1]
-
Fix: Switch to a 1:1 molar ratio with Tris or Meglumine . The bulky counter-ions prevent the stacking required for gel formation.[1]
Q4: Is the Methylsulfonyl group unstable in water? A: No. The sulfone (-SO2-) group is highly stable against hydrolysis and oxidation under standard physiological conditions.[1] Instability is likely due to precipitation (physical), not degradation (chemical).[1]
Advanced Workflow: Formulation Development
For users requiring long-term stability or high concentrations (>10 mg/mL), use the following Amorphous Solid Dispersion (ASD) workflow.
Figure 2: Workflow for creating Amorphous Solid Dispersions to permanently disrupt the crystal lattice.
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational solubility data for biphenyl derivatives). [1]
-
Serjeant, E. P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. (Source for pKa estimation of benzoic acid derivatives).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative guide on selecting Meglumine vs. Sodium). [1]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645-666. (Protocols for HP-beta-CD complexation). [1]
-
Lipinski, C. A. (2002).[1] Poor aqueous solubility — an industry wide problem in drug discovery.[1][4] American Pharmaceutical Review, 5, 82–85.
Sources
Technical Support Center: Minimizing Side Reactions During the Hydrolysis of Biphenyl Esters
Welcome to the technical support center for the hydrolysis of biphenyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. As Senior Application Scientists, we understand that achieving clean and high-yield hydrolysis of biphenyl esters can be challenging due to their unique structural features. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of biphenyl esters, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: Incomplete or Slow Hydrolysis
You've set up your hydrolysis reaction, but after the expected reaction time, you observe a significant amount of starting material remaining.
Probable Causes:
-
Steric Hindrance: Biphenyl esters, particularly those with bulky substituents on the biphenyl rings or on the ester group itself, can exhibit significant steric hindrance.[1][2][3][4] This steric bulk impedes the approach of the nucleophile (e.g., hydroxide ion) to the electrophilic carbonyl carbon of the ester.[5][6]
-
Insufficient Reagent Concentration or Activity: The concentration or reactivity of the acid or base catalyst may be too low to effectively drive the reaction to completion within the allotted time.
-
Poor Solubility: The biphenyl ester may have poor solubility in the chosen solvent system, limiting the interaction between the substrate and the reagent.
Solutions & Protocols:
| Parameter | Recommended Change | Rationale |
| Temperature | Increase the reaction temperature. | Higher temperatures increase the kinetic energy of the molecules, helping to overcome the activation energy barrier imposed by steric hindrance.[7][8] |
| Reaction Time | Extend the reaction time. | For sterically hindered esters, the reaction may simply require more time to reach completion. |
| Reagent Conc. | Increase the concentration of the base or acid. | A higher concentration of the catalyst can increase the reaction rate.[7][8] |
For particularly stubborn hydrolyses, standard conditions may not suffice. The following are more potent systems:
-
Potassium Trimethylsilanolate (KOTMS): This reagent is highly effective for the saponification of sterically hindered esters.
-
"Anhydrous Hydroxide" Conditions: A mixture of potassium tert-butoxide and a stoichiometric amount of water in an aprotic solvent like DMSO can generate a highly reactive, poorly solvated hydroxide ion.[9][10]
Problem 2: Epimerization or Racemization at an Adjacent Chiral Center
Your biphenyl ester contains a chiral center adjacent to the ester carbonyl, and you are observing a loss of stereochemical purity in your product.
Probable Cause:
-
Enolate Formation: Under basic conditions, the proton at the α-carbon (the carbon adjacent to the ester carbonyl) can be abstracted by the base to form an enolate intermediate. This enolate is planar at the α-carbon, and its subsequent protonation can occur from either face, leading to racemization or epimerization.[11][12][13][14][15]
Solutions & Protocols:
| Parameter | Recommended Condition | Rationale |
| Base | Use a weaker base (e.g., LiOH).[16] | A less aggressive base is less likely to deprotonate the α-carbon. |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temp). | Lower temperatures disfavor the formation of the enolate. |
| Reaction Time | Carefully monitor the reaction and quench as soon as the starting material is consumed. | Prolonged exposure to basic conditions increases the likelihood of epimerization.[11] |
-
Lipases: These enzymes can catalyze the hydrolysis of esters with high stereoselectivity under mild pH and temperature conditions, thus preserving the integrity of adjacent chiral centers.[17][18][19] The choice of lipase and solvent system is crucial for optimal results.[17][18]
Problem 3: Decarboxylation of the Product
You are hydrolyzing a biphenyl ester that has a carbonyl group at the β-position relative to the ester, and you are isolating a product that has lost a molecule of CO2.
Probable Cause:
-
β-Keto Acid Instability: The hydrolysis of a β-keto ester initially forms a β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation upon heating, especially under acidic conditions.[20][21][22][23]
Solutions & Protocols:
| Parameter | Recommended Condition | Rationale |
| Temperature | Conduct the hydrolysis and workup at low temperatures. | This minimizes the thermal decomposition of the β-keto acid intermediate. |
| pH Control | Use basic hydrolysis conditions and avoid a harsh acidic workup if possible. | The carboxylate salt of the β-keto acid is generally more stable to decarboxylation than the corresponding carboxylic acid. |
Problem 4: Unwanted Hydrolysis of Other Functional Groups
Your biphenyl ester contains other sensitive functional groups (e.g., another ester, an amide, a nitrile) that are also reacting under the hydrolysis conditions.
Probable Cause:
-
Lack of Chemoselectivity: The hydrolysis conditions are not selective for the target ester group. For example, strong basic or acidic conditions will hydrolyze most esters and amides.[24]
Solutions & Protocols:
-
If you are synthesizing the biphenyl ester, consider using protecting groups for other sensitive functionalities that can be removed under conditions that do not affect the target ester.[25][26][27][28][29] For example, a tert-butyl ester can be cleaved under acidic conditions, while a methyl ester is more susceptible to basic hydrolysis.[28]
-
Lipases can exhibit high chemoselectivity, allowing for the hydrolysis of one ester in the presence of another or other functional groups.[17][18][19]
-
For selective hydrolysis of a methyl or ethyl ester in the presence of a more hindered ester, carefully controlled stoichiometric addition of a mild base at low temperature can sometimes achieve the desired outcome.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the desired hydrolysis pathway and common side reactions.
Caption: Desired hydrolysis pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in hydrolyzing biphenyl esters compared to simpler alkyl esters?
The primary challenge is often steric hindrance.[1][2][3][4] The two phenyl rings can restrict access to the ester's carbonyl group, slowing down the reaction.[5][6] This is particularly true for ortho-substituted biphenyls.
Q2: When should I choose acid-catalyzed versus base-catalyzed hydrolysis?
-
Acid-catalyzed hydrolysis is a reversible reaction.[30][31] To drive it to completion, a large excess of water is typically used. It can be a good choice if your molecule is sensitive to strong bases but stable in acid.
-
Base-catalyzed hydrolysis (saponification) is generally irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base.[32][33] This makes it a very common and effective method. However, it is not suitable for base-sensitive molecules.
Q3: Can I use water alone for the hydrolysis?
While technically possible, the uncatalyzed hydrolysis of esters with water is extremely slow and generally not practical for synthetic purposes.[30]
Q4: How can I monitor the progress of my hydrolysis reaction?
Thin-layer chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a more polar product spot (the carboxylic acid) indicates the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[17][18]
Q5: My product is an emulsion during workup. What should I do?
Emulsions can form during the extraction of the carboxylic acid, especially after saponification. To break up an emulsion, you can try adding brine (saturated NaCl solution), gently stirring the mixture, or in difficult cases, filtering the mixture through a pad of Celite.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting your biphenyl ester hydrolysis.
Caption: A workflow for troubleshooting biphenyl ester hydrolysis.
References
-
Gassman, P. G., & Schenk, W. N. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Decarboxylation. Retrieved from [Link]
-
Ehlert, E., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. Retrieved from [Link]
-
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Time dependency of the chemoselective hydrolysis of biphenyl ester 2... Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
PubMed. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Science discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
SlidePlayer. (n.d.). Protecting Groups. Retrieved from [Link]
-
MDPI. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2012). What’s a Racemic Mixture? Retrieved from [Link]
-
Reddit. (n.d.). Why are my ester hydrolysis not working. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Protecting Groups. Retrieved from [Link]
-
HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
SlideShare. (n.d.). steric effect.pptx. Retrieved from [Link]
-
PubMed. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(2), 225-233. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
CalTech GPS. (2009). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]
-
Science discussions. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Xenobiotica, 51(3), 337-345. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (n.d.). How to break ester bond without breaking the amide? Retrieved from [Link]
-
ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Phenyl Substituted Aliphatic Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18457-18491. Retrieved from [Link]
- Google Patents. (n.d.). Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
PMC. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Scientific Reports, 9, 13955. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]
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- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Cyclization of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the intramolecular cyclization of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to perform this challenging transformation. The goal is to provide a comprehensive resource in a question-and-answer format that not only offers solutions but also explains the underlying chemical principles to empower your experimental design.
The cyclization of 2'-(methylsulfonyl)biphenyl-3-carboxylic acid is an intramolecular Friedel-Crafts acylation, aimed at synthesizing a dibenzo[b,d]thiophen-3(2H)-one 5,5-dioxide core. This is a powerful reaction for building polycyclic scaffolds but is often fraught with challenges due to the electronic and steric properties of the substrate. This guide will help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction and product for the cyclization of 2'-(methylsulfonyl)biphenyl-3-carboxylic acid?
The reaction is an intramolecular electrophilic aromatic substitution (EAS), specifically a Friedel-Crafts acylation.[1][2] Under strong acid catalysis, the carboxylic acid is protonated and loses water to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenyl ring (the one bearing the methylsulfonyl group) to form a new six-membered ring, yielding the tricyclic ketone, dibenzo[b,d]thiophen-3(2H)-one, 5,5-dioxide.
Q2: Why is this particular cyclization reaction often difficult to achieve?
There are two primary challenges inherent to this substrate:
-
Electronic Deactivation : The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group (EWG).[3] EWGs strongly deactivate the aromatic ring towards electrophilic attack, making the ring less nucleophilic and thus less reactive in the key C-C bond-forming step.[3]
-
Steric Hindrance : The biphenyl system is not planar due to steric repulsion between the ortho substituents on the two rings.[4][5][6] The bulky methylsulfonyl group at the 2'-position can create significant steric hindrance, potentially impeding the ability of the molecule to adopt the necessary conformation for the acylium ion to approach the target carbon for cyclization.[6][7]
Q3: What are the standard catalysts used for this type of intramolecular acylation?
Traditional catalysts for intramolecular Friedel-Crafts acylations involving carboxylic acids are strong protic or Lewis acids that also act as dehydrating agents.[8] Common choices include:
-
Polyphosphoric Acid (PPA) : A viscous polymeric acid widely used for cyclization and dehydration reactions.[9][10]
-
Eaton's Reagent : A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA).[11][12] It is often considered a superior alternative to PPA because it is less viscous, easier to handle, and can promote reactions at lower temperatures with higher yields.[13][14]
-
Concentrated Sulfuric Acid (H₂SO₄) : While a strong acid, it is often less effective for this specific transformation and can lead to unwanted side reactions like sulfonation.[15]
Q4: How does the methylsulfonyl group specifically influence the reaction's outcome?
The -SO₂Me group has a dual, conflicting role:
-
Deactivating Effect : As mentioned, it reduces the nucleophilicity of the aromatic ring it is attached to, increasing the activation energy for the cyclization step.[3]
-
Directing Effect : In a standard intermolecular EAS, the sulfonyl group is a meta-director.[3][16] However, in this intramolecular context, the reaction is constrained. The cyclization must occur at one of the ortho positions relative to the biaryl linkage (the 1'- or 3'-position). The bulky nature of the sulfonyl group at the 2'-position will sterically disfavor attack at the adjacent 1'-position, thereby directing the cyclization favorably toward the 3'-position to form the desired six-membered ring.
Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format, providing detailed explanations and actionable protocols.
Problem 1: No Reaction or Very Low Conversion
Q: I am attempting the cyclization in hot concentrated sulfuric acid or standard PPA, but I only recover my starting material or see minimal product formation. What is the likely cause?
This is the most common issue and is almost certainly due to insufficient activation of the substrate under the chosen conditions. The combination of a moderately reactive carboxylic acid electrophile and a strongly deactivated aromatic ring requires a highly potent catalytic system.
Causality:
-
Insufficient Acylium Ion Formation: The equilibrium between the carboxylic acid and the acylium ion may not sufficiently favor the reactive electrophile in moderately strong acids.
-
High Activation Energy: The electron-withdrawing nature of the sulfonyl group raises the energy barrier for the aromatic ring to attack the acylium ion. The thermal energy provided may be insufficient to overcome this barrier.
Solutions & Recommendations:
-
Switch to a Stronger Catalyst System: Eaton's Reagent is the recommended first choice. It is a powerful dehydrating agent and a superacid medium that is highly effective at generating acylium ions from carboxylic acids and promoting cyclization onto deactivated rings.[11][13] It often provides cleaner reactions and better yields than PPA.
-
Optimize Reaction Conditions: Even with a powerful catalyst, temperature and time are critical. A systematic approach to optimization is recommended.
-
Temperature: Begin with moderate temperatures (e.g., 60-80 °C) when using Eaton's Reagent and gradually increase if conversion is low. Harsh temperatures (>120 °C) can lead to decomposition.
-
Time: Monitor the reaction by TLC or LCMS at regular intervals (e.g., every 2 hours) to determine the optimal reaction time.
-
Data Presentation: Catalyst Screening Protocol
| Catalyst | Temperature (°C) | Time (h) | Typical Outcome | Recommendation |
| Conc. H₂SO₄ | 80-120 | 4-12 | Often no reaction or sulfonation | Not recommended as a first choice. |
| PPA | 100-160 | 4-8 | Low to moderate yield, viscous mixture | Viable, but often inferior to Eaton's Reagent.[9] |
| Eaton's Reagent | 60-100 | 2-6 | Often good to excellent yield | Recommended starting point. [11] |
Problem 2: Reaction Mixture Darkens Significantly, Yielding Tar or Unidentifiable Side Products
Q: My reaction turns black upon heating, and workup yields a complex, intractable mixture. What is causing this decomposition?
Significant darkening or "charring" indicates decomposition of the starting material or product under the harsh acidic and thermal conditions.
Causality:
-
Thermal Instability: Biphenyl systems, especially with sensitive functional groups, can be unstable at high temperatures.
-
Intermolecular Reactions: At high concentrations, the generated acylium ion can react with a neighboring molecule (intermolecular acylation) instead of cyclizing. This leads to polymer formation and eventually tar.
-
Desulfonation/Rearrangement: Sulfonyl groups can sometimes be cleaved from aromatic rings under strongly acidic conditions at high temperatures.[7][15]
Solutions & Recommendations:
-
Lower the Reaction Temperature: This is the most critical first step. The use of a more active catalyst like Eaton's Reagent often allows for significantly lower reaction temperatures, minimizing thermal decomposition.[13]
-
Employ High-Dilution Conditions: To favor the desired intramolecular reaction over intermolecular polymerization, the reaction can be performed at high dilution.[8] This is achieved by slowly adding a solution of the starting material to a larger volume of the pre-heated acid catalyst over several hours.
-
Alternative Two-Step Strategy: Convert the carboxylic acid to a more reactive acylating agent, such as an acyl chloride. This allows the final Friedel-Crafts cyclization to be performed under arguably milder Lewis acid conditions (e.g., AlCl₃ in an inert solvent like DCM or nitrobenzene) at lower temperatures.[1][17] This avoids the harsh, dehydrating conditions of PPA or Eaton's Reagent.
Visualization: Troubleshooting Workflow
Below is a decision tree to guide your troubleshooting process for the cyclization reaction.
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 5. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 10. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 12. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 [organic-chemistry.org]
Navigating the Synthesis of Methylsulfonyl-Containing Compounds: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The methylsulfonyl (–SO₂Me) group is a cornerstone in medicinal chemistry and materials science, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] However, its synthesis can be fraught with challenges related to its stability under various reaction conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and enhance the stability of the methylsulfonyl moiety in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of molecules bearing a methylsulfonyl group.
Q1: My methylsulfonyl group is acting as a leaving group during a nucleophilic substitution reaction. How can I prevent this?
A1: The methylsulfonyl group is an excellent leaving group due to the ability of the resulting methanesulfonate anion to stabilize a negative charge through resonance.[2] This inherent reactivity can lead to undesired displacement.
-
Problem: You are attempting a nucleophilic substitution at another position in the molecule, but the nucleophile preferentially displaces your –SO₂Me group. This is particularly common with soft nucleophiles like thiols.[3]
-
Root Cause Analysis: The high oxidation state of the sulfur atom and the resonance delocalization across the two oxygen atoms make the methylsulfonyl group highly susceptible to nucleophilic attack.[2]
-
Solution:
-
Choice of Nucleophile: If possible, consider using a harder nucleophile. Hard-soft acid-base (HSAB) theory can sometimes predict selectivity.
-
Protecting Group Strategy: For aromatic systems, you can temporarily install a bulky ortho-substituent to sterically hinder the approach of the nucleophile to the sulfonyl group.
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes disfavor the substitution pathway.
-
Alternative Synthetic Route: Consider introducing the methylsulfonyl group later in the synthetic sequence, after the nucleophilic substitution step has been completed.
-
Q2: I am observing decomposition of my starting material or product under strongly acidic or basic conditions. Is the methylsulfonyl group labile?
A2: While generally considered stable under a range of pH conditions, extreme acidity or basicity can lead to degradation, especially in the presence of other functional groups.[4]
-
Problem: Your reaction work-up with strong acid or base is leading to low yields or the formation of impurities.
-
Root Cause Analysis:
-
Acidic Conditions: While the sulfonyl group itself is robust, adjacent functional groups might be acid-labile. Protonation of a nearby group could also induce an electronic rearrangement that compromises the C-S bond.
-
Basic Conditions: The protons on the methyl group of the methylsulfonyl moiety are weakly acidic and can be abstracted by a strong base. The resulting carbanion can participate in undesired side reactions. Additionally, strong bases can promote elimination reactions if there is a suitable leaving group beta to the sulfonyl group.
-
-
Solution:
-
Milder Conditions: Use milder acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., K₂CO₃, Et₃N) where possible.
-
Buffer Systems: Employing a buffer system can help maintain the pH within a safe range for your molecule.
-
Protecting Groups: If a particularly sensitive functional group is present elsewhere in the molecule, consider protecting it before subjecting the compound to harsh pH conditions.
-
Q3: I am trying to perform a reduction in the presence of a methylsulfonyl group and am seeing undesired reduction of the sulfone. How can I achieve selectivity?
A3: The sulfonyl group can be reduced, although it is generally more resistant than other functional groups like esters or ketones.
-
Problem: Your reducing agent is not only acting on the target functional group but is also reducing the –SO₂Me group to a sulfoxide or sulfide.
-
Root Cause Analysis: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce sulfones.
-
Solution:
-
Selective Reducing Agents: Opt for milder and more selective reducing agents. For example, sodium borohydride (NaBH₄) will typically not reduce a sulfone but will reduce aldehydes and ketones. For the reduction of other functional groups, consider reagents like diisobutylaluminium hydride (DIBAL-H) for esters or catalytic hydrogenation for nitro groups, which are often compatible with sulfones.
-
Reaction Conditions: Control the stoichiometry of the reducing agent and the reaction temperature. Using a stoichiometric amount of the reagent at low temperatures can often improve selectivity.
-
Q4: My attempts to oxidize another part of the molecule are leading to over-oxidation of a thioether to a sulfone, or further oxidation of the existing sulfone. What can I do?
A4: The sulfur atom in a thioether is readily oxidized to a sulfoxide and then to a sulfone. While sulfones are generally resistant to further oxidation, harsh conditions can lead to degradation.[5][6]
-
Problem: You are trying to perform an oxidation (e.g., of an alcohol to an aldehyde) in a molecule that also contains a methylthio (–SMe) or methylsulfonyl (–SO₂Me) group.
-
Root Cause Analysis: Many common oxidizing agents (e.g., m-CPBA, hydrogen peroxide) will readily oxidize sulfur.[6]
-
Solution:
-
Controlled Oxidation: To obtain the sulfone from a sulfide, you can use a stoichiometric amount of an oxidizing agent like m-CPBA or Oxone®. Careful monitoring of the reaction is crucial.
-
Selective Oxidizing Agents: For oxidizing other functional groups in the presence of a sulfone, choose reagents that are less likely to attack the sulfur. For example, Swern oxidation or Dess-Martin periodinane are excellent for oxidizing alcohols to aldehydes or ketones without affecting a sulfone.
-
Synthetic Strategy: It is often more reliable to introduce the methylsulfonyl group via oxidation of the corresponding thioether as a dedicated step in your synthesis.[6]
-
Strategic Protocols for Enhancing Stability
To proactively manage the stability of the methylsulfonyl group, consider the following strategic approaches and protocols.
Strategic Introduction of the Methylsulfonyl Group
Often, the most effective way to avoid stability issues is to introduce the methylsulfonyl group at a late stage of the synthesis. The most common method is the oxidation of a methylthio (–SMe) precursor.
Protocol: Oxidation of a Methylthioether to a Methylsulfone
-
Dissolution: Dissolve the methylthio-containing compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in the same solvent. The use of a slight excess ensures complete conversion to the sulfone.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: Introducing the robust sulfone functionality late in the synthesis bypasses potential incompatibilities with reagents used in earlier steps.
The Julia-Kocienski Olefination: Utilizing the Methylsulfonyl Group as a Reactive Handle
In this powerful olefination reaction, a methylsulfonyl-containing reagent is used to construct carbon-carbon double bonds.[7][8][9] This strategy leverages the reactivity of the protons alpha to the sulfonyl group.
Protocol: A Representative Julia-Kocienski Olefination
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzothiazol-2-yl methyl sulfone (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 eq) dropwise. Stir for 30 minutes to generate the sulfonyl carbanion.
-
Addition of Aldehyde: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the cooled solution of the carbanion.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the resulting alkene by column chromatography.
Causality: This reaction takes advantage of the electron-withdrawing nature of the sulfonyl group, which acidifies the alpha-protons, allowing for deprotonation and subsequent nucleophilic attack on an aldehyde. The benzothiazolyl sulfone is a particularly effective reagent in this one-pot modification of the classical Julia olefination.[8]
Visualizing Reaction Pathways
Diagrams can help clarify the mechanistic principles behind the stability and reactivity of the methylsulfonyl group.
Caption: Nucleophilic displacement of a methylsulfonyl group.
Caption: Base-mediated deprotonation at the α-carbon.
Comparative Data Summary
| Reaction Condition | Potential Issue with –SO₂Me | Recommended Mitigation Strategy |
| Strong Nucleophiles (e.g., Thiolates) | Unwanted nucleophilic substitution (–SO₂Me as leaving group) | Introduce –SO₂Me late in synthesis; use sterically hindered substrates. |
| Strong Bases (e.g., n-BuLi, LDA) | Deprotonation at the α-methyl group leading to side reactions. | Use milder bases (e.g., K₂CO₃, Et₃N); protect acidic protons elsewhere. |
| Strong Reducing Agents (e.g., LiAlH₄) | Reduction of the sulfone to sulfoxide or sulfide. | Use selective reagents (e.g., NaBH₄ for carbonyls). |
| Strong Oxidizing Agents (e.g., KMnO₄) | Potential for over-oxidation or degradation. | Use selective reagents (e.g., Swern, DMP for alcohols). |
By understanding the inherent electronic properties of the methylsulfonyl group and carefully selecting reaction conditions and synthetic strategies, researchers can successfully incorporate this valuable moiety into complex molecules while maintaining its integrity.
References
- Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
- Benchchem. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
- McCausland, C. W. Hard and soft nucleophilic substitution patterns in amino-methylsulfon. BYU ScholarsArchive.
- Chem-Station Int. Ed. Sulfonyl Protective Groups.
- Selective Reduction of Methylsulfinyl-containing Compounds by mammalian MsrA Suggests a Strategy for Improved Drug Efficacy. PMC.
- Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC.
- Fiveable. Sulfone Definition - Organic Chemistry Key Term.
- Water-soluble sulfone-derived amino acid protecting groups developed by... ResearchGate.
- Some oxidation, reduction, and replacement reactions of the methyl-sulphinyl group in substituted six-membered nitrogen heterocycles. Journal of the Chemical Society C - RSC Publishing.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination.
- Alfa Chemistry. Julia-Kocienski Olefination.
- Wikipedia. Julia olefination.
- Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PMC - NIH.
- Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate.
- The Julia-Kocienski Olefination. Oregon State University.
- Wikipedia. Methanesulfonyl chloride.
- One-Electron Reduction of Methanesulfonyl Chloride. The Fate of MeSO2Cl•- and MeSO2• Intermediates in Oxygenated Solutions and Their Role in the Cis−Trans Isomerization of Mono-unsaturated Fatty Acids. Journal of the American Chemical Society - ACS Publications.
- An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr.
- Organic Chemistry Portal. Sulfonamide synthesis by oxidation.
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
- (PDF) Desulfonylation Reactions. ResearchGate.
- Organic Syntheses Procedure.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
- Master Organic Chemistry. Tosylates And Mesylates.
- Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
- Peptide synthesis with sulfonyl protecting groups. Google Patents.
- Synthetic method of 4-methylsulfonyl methylbenzene. Google Patents.
- The Stereochemical Course of DmdC, an Enzyme Involved in the Degradation of Dimethylsulfoniopropionate. ResearchGate.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC.
- Application of Methylsulfone in Drug Discovery.
- Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis.
- C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Diva Portal.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
- New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab.
- Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones. PubMed.
- Squaryl molecular metaphors - application to rational drug design and imaging agents.
- Technical Support Center: Strategies for the Selective Mesylation of Polyols. Benchchem.
- ChemInform Abstract: Unusual Reactivity of Dimethylsulfoxonium Methylide with Esters.
- Reactions at the α-Carbon.
- Kinetics study of degradation of maleimide-thiol conjugates in reducing environments.
- Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. PMC.
- Understanding the chemical basis of drug stability and degradation.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. fiveable.me [fiveable.me]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming the "Ortho Effect" in Suzuki-Miyaura Coupling
Ticket ID: ORTHO-SUZUKI-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting poor reactivity and low yields in ortho-substituted aryl boronic acid couplings.
Executive Summary: The "Ortho Effect"
You are likely experiencing one of two distinct failure modes common to ortho-substituted boronic acids:
-
Steric Inhibition: The ortho-substituent physically blocks the approach of the boronate to the palladium center, halting the transmetallation step.
-
Protodeboronation: The steric bulk forces the boronic acid into a conformation that accelerates C-B bond cleavage, replacing the boron group with a proton (H) before coupling can occur.[1]
This guide provides a diagnostic workflow, specific catalyst recommendations (Buchwald G3/G4 systems), and alternative reagent strategies (MIDA boronates) to resolve these issues.
Phase 1: Diagnostic Triage
Before changing reagents, determine how the reaction is failing. Analyze your crude reaction mixture (LCMS/NMR).
Diagnostic Flowchart
Caption: Diagnostic logic tree for identifying the root cause of Suzuki coupling failure.
Phase 2: Catalyst & Ligand Selection (The "Engine")
If your diagnosis is Failed Transmetallation (steric block), standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will fail. You require electron-rich, bulky dialkylbiaryl phosphine ligands.
Recommended Ligands: The Buchwald Series
| Ligand | Best Use Case | Why it Works |
| SPhos | General Ortho-Substitution. The "Workhorse" for hindered couplings. | The methoxy groups on the biaryl backbone stabilize the monoligated Pd(0) species, creating a pocket that accommodates steric bulk while facilitating oxidative addition [1]. |
| XPhos | Extreme Steric Hindrance. (e.g., Tri-isopropyl groups).[2] | Larger isopropyl groups on the backbone provide enhanced stability and reactivity for aryl chlorides and tosylates [1]. |
| RuPhos | Electron-Rich / Heterocycles. | Optimized for electron-rich substrates and secondary amines, but highly effective for hindered biaryl synthesis involving heterocycles [1]. |
The Precatalyst Advantage (G3/G4)
Do not use Pd₂dba₃ or Pd(OAc)₂ + Ligand. In situ catalyst generation is unreliable for difficult substrates. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These distinct complexes ensure a 1:1 Pd:Ligand ratio and rapid activation at room temperature, preventing the formation of inactive palladium clusters [2].
Phase 3: Reagent Strategy (The "Fuel")
If your diagnosis is Protodeboronation (the boronic acid decomposes before coupling), you must control the concentration of the active boronate species.
Strategy A: MIDA Boronates (Slow Release)
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to air and chromatography.[3] They do not undergo transmetallation directly. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid.
-
Mechanism: The rate of release (hydrolysis) matches the rate of the coupling cycle. This keeps the concentration of the unstable free boronic acid low, minimizing the second-order decomposition pathway while maintaining enough active species for the Pd cycle [3][4].
Strategy B: Potassium Organotrifluoroborates
These salts (R-BF₃K) are air-stable alternatives that hydrolyze in situ to the active boronic acid. They are particularly useful when the boronic acid is prone to dehydration (boroxine formation) [5].
Phase 4: Experimental Protocols
Protocol A: High Steric Demand (Standard Boronic Acid)
Use this for stable but hindered substrates (e.g., 2,6-dimethylphenyl).
-
Catalyst: XPhos Pd G4 (2-5 mol%).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the boronate pathway.
-
Base: K₃PO₄ (3.0 equiv). Phosphate is gentler than carbonate/hydroxide.
-
Temperature: 80°C – 100°C.
-
Procedure:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent.
-
Heat vigorously.[4]
-
Protocol B: The "Slow Release" (MIDA Boronate)
Use this for unstable substrates (e.g., 2-fluoro-6-substituted or heteroaromatics).[5]
-
Catalyst: SPhos Pd G3 (2-5 mol%).
-
Solvent: THF : Water (10:1) or Dioxane : Water (5:1).[5]
-
Base: K₃PO₄ (5.0 equiv). High base load required to drive hydrolysis.
-
Temperature: 60°C.
-
Visualizing the Pathway:
Caption: MIDA Boronate "Slow Release" mechanism preventing accumulation and decomposition of the active species.
Frequently Asked Questions (FAQs)
Q: Why does my reaction stall at 50% conversion even with XPhos? A: This is often due to catalyst death. If the reaction mixture turns black (Pd black precipitation), your catalyst has aggregated.
-
Fix: Switch to a G4 Precatalyst (more stable) or add 1-2 equivalents of free ligand to stabilize the active species in solution.
Q: Can I use anhydrous conditions to stop protodeboronation? A: Yes, but standard boronic acids require water/base to form the active "ate" complex for transmetallation. To run anhydrously, you must use Boronate Esters (Pinacol) with a base like CsF or KOtBu in Dioxane or Toluene. However, fluoride activation can be harsh on silyl protecting groups.
Q: My ortho-substituted boronic acid is expensive. How can I save it? A: If protodeboronation is the issue, do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution dropwise over 2 hours. This mimics the "slow release" effect of MIDA boronates manually.
References
-
Buchwald Phosphine Ligands. Sigma-Aldrich (Merck). Link
-
Palladium Precatalysts for Cross-Coupling. Acc. Chem. Res. 2008, 41, 11, 1461–1473. Link
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009, 131, 19, 6961–6963. Link
-
MIDA-protected Boronate Esters. Sigma-Aldrich (Merck). Link
-
Single-State Organotrifluoroborates. Acc. Chem. Res. 2007, 40, 4, 275–286. Link
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Methylsulfonyl Biphenyls in Toxicology and Drug Discovery
Executive Summary
Methylsulfonyl biphenyls (MeSO₂-CBs) occupy a unique dual niche in chemical analysis. In environmental toxicology , they are persistent, bioaccumulative metabolites of polychlorinated biphenyls (PCBs), serving as markers of metabolic activation via the mercapturic acid pathway. In pharmaceutical development , the methylsulfonyl biphenyl scaffold is a critical pharmacophore in COX-2 inhibitors (e.g., Etoricoxib analogs), designed to improve selectivity and reduce gastric toxicity.
This guide compares the mass spectrometry (MS) fragmentation patterns of these compounds across ionization modes. It highlights how the ionization technique (EI vs. ESI) dictates whether the fragmentation is driven by radical-mediated cleavage (metabolites) or rearrangement-driven extrusion (drugs).
Part 1: The Chemical Landscape
Understanding the source of the analyte dictates the analytical strategy.
| Feature | Toxicological Metabolites (MeSO₂-PCBs) | Pharmaceutical Scaffolds (Coxibs) |
| Origin | Formed in vivo via glutathione conjugation of PCBs. | Synthetic design for COX-2 active site binding. |
| Matrix | Complex biota (adipose tissue, liver, blood). | Plasma, urine, formulation buffers. |
| Key Structural Feature | Polychlorinated biphenyl core + MeSO₂ group. | Heterocyclic core (pyridine/pyrazole) + MeSO₂ phenyl. |
| Primary Challenge | Trace detection (pg/g), isobaric interferences. | Metabolite identification, structural confirmation.[1] |
Part 2: Ionization Modes & Fragmentation Mechanics[2]
Electron Impact (EI) – The Radical Pathway
Standard for Environmental Analysis (GC-MS)
In EI (70 eV), MeSO₂-CBs form odd-electron radical cations (
-
Dominant Pathway:
-Cleavage. The bond between the sulfur and the methyl group is weak, leading to the loss of a methyl radical ( , 15 Da). -
Secondary Pathway: Loss of the entire methylsulfonyl group (
, 79 Da) or loss of followed by methyl migration. -
The Ortho Effect: In polychlorinated congeners, chlorine atoms in the ortho position to the bridge bond facilitate the loss of
or .
Diagnostic Ions (EI):
- : Molecular ion (often intense).
-
: Base peak in many congeners (Loss of
). -
: Loss of
or .
Electron Capture Negative Ionization (ECNI) – The Sensitivity Pathway
Gold Standard for Trace Quantitation
ECNI is a "soft" ionization technique that yields exceptional sensitivity for electronegative (chlorinated) compounds.
-
Mechanism: The molecule captures a thermal electron to form a radical anion
. -
Fragmentation: Unlike EI, fragmentation is minimal at low source temperatures (<150°C), preserving the molecular ion.
-
Temperature Dependence: At higher source temperatures (>250°C), the internal energy increases, promoting the cleavage of C-Cl bonds to form
or .
Electrospray Ionization (ESI) – The Rearrangement Pathway
Standard for Drug Metabolism (LC-MS/MS)
In ESI (positive mode), these compounds form even-electron protonated species
-
The
Extrusion: A hallmark of sulfone drugs. The protonated molecule undergoes an intramolecular rearrangement where the moiety is expelled as a neutral molecule (-64 Da), often reforming a C-C or C-N bond between the aryl ring and the remaining side chain. -
Mechanism: Nucleophilic attack (often by an adjacent heteroatom or ring carbon) on the ipso-carbon of the sulfone, ejecting
.
Part 3: Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways based on ionization energy and mode.
Caption: Divergent fragmentation logic: Radical cleavage of the methyl group dominates in EI (left), while neutral loss of sulfur dioxide via rearrangement characterizes ESI (right).
Part 4: Experimental Protocols
Workflow A: Extraction of MeSO₂-CBs from Biological Tissue
Purpose: Isolation of persistent metabolites from lipid-rich matrices.
-
Homogenization: Homogenize 5g tissue with anhydrous
. -
Extraction: Column extraction using Dichloromethane (DCM)/Hexane (1:1).
-
Lipid Removal (Critical):
-
Step 1: Gel Permeation Chromatography (GPC) to remove bulk lipids.
-
Step 2: Concentrated Sulfuric Acid treatment. (Note: MeSO₂-CBs are stable in acid, unlike many parent drugs).
-
-
Fractionation: Apply to a Florisil column.
-
Fraction 1 (Hexane): Elutes parent PCBs.
-
Fraction 2 (DCM): Elutes MeSO₂-CBs .
-
-
Analysis: GC-ECNI-MS (Methane reagent gas).
Workflow B: LC-MS/MS Profiling of Sulfone Drugs
Purpose: Pharmacokinetic profiling in plasma.
-
Protein Precipitation: Add 300 µL cold Acetonitrile to 100 µL Plasma. Vortex and centrifuge.
-
Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Cone Voltage: Optimized per compound (typically 30-50V to prevent in-source fragmentation).
-
-
MRM Transitions: Monitor
.
Part 5: Comparative Data Summary
The table below contrasts the performance of different MS techniques for methylsulfonyl biphenyl analysis.
| Parameter | GC-EI-MS | GC-ECNI-MS | LC-ESI-MS/MS |
| Primary Analyte | MeSO₂-PCBs | MeSO₂-PCBs | Sulfone Drugs (Coxibs) |
| Limit of Detection | ~10 - 50 pg | 0.01 - 0.1 pg | 0.1 - 1.0 ng/mL |
| Selectivity | Moderate (Spectral matching) | High (Selective for Cl) | High (MRM transitions) |
| Key Fragment | |||
| Linearity Range | |||
| Solvent/Gas | Helium Carrier | Methane Reagent Gas | MeOH/ACN Mobile Phase |
References
-
Letcher, R. J., et al. (2000). Methylsulfonyl polychlorinated biphenyls: determination, tissue distribution and elimination in the rat.Link
-
Hu, N., et al. (2008).[2] Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[2] Link
-
Castiglioni, S., et al. (2006). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra.Link
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. Link
-
Wei, H., & Li, A. (2012). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls: EI vs ECNI. Dioxin 20XX Symposium. Link
Sources
X-ray crystallography and structural analysis of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Structural Analysis & Crystallographic Characterization of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Executive Summary: The Structural "Lock" in Medicinal Chemistry
In the development of Angiotensin II receptor antagonists (Sartans) and COX-2 inhibitors, the biphenyl scaffold is a ubiquitous pharmacophore.[1] However, its efficacy relies heavily on the dihedral angle between the two phenyl rings.[1]
This guide focuses on the structural characterization of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid , a critical intermediate where the bulky ortho-methylsulfonyl group imposes a restricted conformation (atropisomerism).[1] We compare the crystallographic analysis of this compound against its structural analogs (e.g., 2'-methyl) and alternative analytical methods (NMR), demonstrating why Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for validating the "active conformation" of this scaffold.[1]
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals for sulfonyl-biphenyls is challenging due to the competing polarity between the carboxylic acid (H-bond donor) and the sulfonyl group (strong acceptor), often leading to amorphous precipitation.[1]
Optimized Crystallization Workflow
| Parameter | Protocol | Rationale |
| Solvent System | Methanol : Water (4:1) or Ethyl Acetate : Hexane | Methanol solvates the polar sulfonyl; slow water addition forces aggregation driven by hydrophobic stacking.[1] |
| Method | Slow Evaporation (controlled at 4°C) | Lower temperature reduces kinetic energy, preventing disordered precipitation of the bulky sulfonyl group.[1] |
| Concentration | 15 mg/mL | Supersaturation must be reached slowly to allow the carboxylic acid dimers to align.[1] |
| Crystal Habit | Colorless blocks / Prisms | Blocks minimize surface defects compared to needles, which are common with rapid precipitation. |
Data Collection Strategy (SC-XRD)
-
Temperature: 100 K (Cryostream). Crucial to freeze the rotation of the methyl group on the sulfonyl moiety.
-
Radiation: Mo-Kα (
Å).[1] Preferred over Cu-Kα to minimize absorption by the Sulfur atom.[1]
Structural Analysis & Comparison
Here we compare the structural attributes of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (Target) against its closest analog, 2'-Methylbiphenyl-3-carboxylic acid (Analog), and solution-phase NMR data.[1]
A. Conformational Locking (The "Twist")[1]
The defining feature of this molecule is the inter-ring dihedral angle (
| Feature | Target: 2'-(Methylsulfonyl) | Analog: 2'-Methyl | Alternative: Solution NMR |
| Ortho-Substituent Bulk | High (Sulfonyl) | Medium (Methyl) | N/A |
| Dihedral Angle ( | ~78° - 85° | ~55° - 65° | Averaged (~45-90° dynamic) |
| Energy Barrier | High (>20 kcal/mol) | Moderate (~15 kcal/mol) | Hard to quantify precisely |
| Implication | Locked Conformation. Mimics the bio-active state of rigid drugs (e.g., Telmisartan).[1] | Flexible. Can rotate under physiological conditions.[1] | Ambiguous. NOESY signals average out rapid rotations.[1] |
Insight: The methylsulfonyl group acts as a "structural anchor," forcing the rings nearly perpendicular.[1] This is superior for structure-activity relationship (SAR) studies where a specific 3D-shape is required to fit a receptor pocket.[1]
B. Supramolecular Architecture (Packing Forces)
While the 2'-Methyl analog relies solely on Carboxylic Acid dimerization (
-
Primary Interaction: Carboxylic Acid Homodimer (Strong H-bond: O–H[1]···O).
-
Secondary Interaction: Sulfonyl[1]···Aromatic (
-hole interaction) and C–H[1]···O (Sulfonyl oxygen acting as acceptor).[1]
Table: Crystallographic Parameters (Representative)
| Parameter | 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid | 2'-Methylbiphenyl-3-carboxylic acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell Volume | ~1350 ų | ~1100 ų |
| Calculated Density | ~1.45 g/cm³ | ~1.28 g/cm³ |
| Packing Efficiency | High (Sulfonyl dipoles align) | Medium (Loose van der Waals) |
Visualization of Structural Logic
The following diagram illustrates the workflow for determining the "Active Conformation" and the competing forces that dictate the crystal structure.
Caption: Causal pathway linking the ortho-sulfonyl substitution to the conformational locking and final crystal packing stability.
Comparative Guide: Why SC-XRD?
Why should a researcher choose X-ray Crystallography over NMR for this specific molecule?
| Metric | SC-XRD (Recommended) | NMR (Alternative) | DFT Modeling |
| Twist Angle Precision | Exact (±0.5°) | Estimated (±15°) | Theoretical (Gas Phase) |
| Chirality Detection | Yes (if chiral space group) | No (unless chiral shift reagent used) | N/A |
| Solvent Effects | Explicit (Solvate molecules visible) | Averaged (Solvent continuum) | Implicit (PCM models) |
| Throughput | Low (Days/Weeks) | High (Minutes) | High (Hours) |
References
-
PubChem. (2025).[1][3] 2'-Methyl-biphenyl-3-carboxylic acid (CID 2759814).[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1][3]
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] General Conformations of Ortho-Substituted Biphenyls.[1][2] CSD Database Analysis.[1][5]
-
Meyers, A. I., et al. (1985).[1][6] Nucleophilic aromatic substitution on (2-methoxyphenyl)oxazolines.[1] A facile route to biphenyl-2-carboxylic acid derivatives.[1][7] Tetrahedron, 41(5), 837-860.[1]
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1]
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IR spectroscopy peaks for carboxylic acid and sulfone groups in biphenyls
Topic: IR Spectroscopy Characterization of Carboxylic Acid and Sulfone Moieties in Biphenyl Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the biphenyl scaffold is a privileged structure, serving as the backbone for numerous angiotensin II receptor blockers (ARBs) and non-steroidal anti-inflammatory drugs (NSAIDs). The simultaneous presence of carboxylic acid (-COOH) and sulfone (-SO₂-) groups presents a unique analytical challenge due to overlapping spectral regions and electronic coupling effects.
This guide provides a definitive technical analysis of the infrared (IR) spectral signatures of these functional groups within a biphenyl system. Unlike generic spectroscopy guides, this document focuses on the specific electronic interplay of the aromatic system, the diagnostic utility of Fermi resonance and dimerization bands, and the comparative advantages of IR against Raman and NMR techniques for solid-state characterization.
Theoretical Framework: Vibrational Coupling in Biphenyls
To accurately interpret the IR spectrum of a biphenyl derivative containing -COOH and -SO₂- groups, one must understand the electronic environment.
-
The Biphenyl Conjugation: The two phenyl rings in a biphenyl system are not coplanar in solution (dihedral angle ~44°) but can flatten in the solid state to maximize
-conjugation. This conjugation lowers the wavenumber of attached carbonyl groups.[1][2][3][4] -
Electronic Push-Pull: The sulfone group is strongly electron-withdrawing (inductive and resonance). If located para to the carboxylic acid, it decreases electron density at the carbonyl carbon, potentially increasing the C=O force constant and frequency.
-
Hydrogen Bonding (Dimerization): In the solid state (KBr pellet or ATR), carboxylic acids exist almost exclusively as cyclic dimers. This creates a stable, centrosymmetric ring system that dramatically broadens the O-H stretch and lowers the C=O frequency.
Spectral Characterization: Critical Peak Assignments
The following data sets provide the diagnostic windows for identifying these moieties. Note that "wavenumber" values refer to solid-state measurements.
Table 1: Carboxylic Acid (-COOH) Signatures in Biphenyls
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| O-H Stretch | 2500 – 3300 | Variable (Broad) | The "H-Bond Envelope." Often centers ~3000 cm⁻¹, obscuring aromatic C-H stretches. Look for a "jagged" appearance due to underlying C-H bands. |
| C=O Stretch | 1680 – 1710 | Strong | Dimer Band. Conjugation with the biphenyl ring lowers this from the typical 1715+ cm⁻¹ of aliphatic acids. |
| C-O Stretch | 1210 – 1320 | Strong | Coupled with O-H in-plane bending. Can overlap with sulfone asymmetric stretch. |
| O-H Bend (oop) | 900 – 950 | Medium (Broad) | The "Dimer Wag." A crucial confirmation band for cyclic dimers; absent in esters or monomeric acids. |
Table 2: Sulfone (-SO₂-) Signatures in Biphenyls
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| Asymmetric Stretch | 1300 – 1350 | Strong | Often appears as a doublet or complex band. Critical interference risk with C-O stretch of carboxylic acid. |
| Symmetric Stretch | 1140 – 1160 | Strong | The "Gold Standard." This peak is usually sharp, distinct, and free from carboxylic acid interference. |
| Scissoring | 500 – 600 | Medium | Useful for fingerprinting but often obscured in the "fingerprint region" by aromatic ring modes. |
Diagnostic Workflow & Logic
The following decision tree illustrates the logic flow for distinguishing these groups when signals overlap.
Figure 1: Logical decision tree for spectral assignment of mixed functional groups.
Comparative Analysis: IR vs. Alternatives
While IR is the industry standard for functional group identification, it is not always the superior choice for sulfones in complex matrices.
Table 3: Performance Matrix
| Feature | FT-IR (ATR/KBr) | Raman Spectroscopy | Solid-State NMR (¹³C) |
| Sulfone Detection | Good. Strong absorption, but asymmetric stretch (1300-1350) overlaps with C-O and C-N bonds. | Excellent. The S=O bond is highly polarizable, yielding a massive, distinct Raman shift. | Moderate. Chemical shift anisotropy can broaden peaks; requires CP-MAS. |
| COOH Detection | Excellent. The broad O-H and strong C=O are unmistakable. | Poor. O-H stretch is very weak in Raman. C=O is visible but less dominant. | Excellent. Carbonyl carbon (~170 ppm) is distinct. |
| Water Interference | High. Hygroscopic samples (KBr) cause O-H region interference. | Negligible. Water is a weak Raman scatterer; ideal for wet samples. | None. |
| Polymorph ID | High. Sensitive to H-bond packing changes. | High. Sensitive to lattice vibrations (<200 cm⁻¹). | High. Definitive for crystallographic distinct carbons. |
Recommendation: Use FT-IR as the primary screening tool. If the 1300 cm⁻¹ region is convoluted (e.g., multiple C-O or C-N bonds), validate the sulfone presence using Raman , where the symmetric S=O stretch will dominate.
Experimental Protocol: Self-Validating ATR Method
This protocol utilizes Attenuated Total Reflectance (ATR) to eliminate the hygroscopic errors associated with KBr pellets.
Objective: Obtain a high-resolution spectrum of a biphenyl derivative with <2 cm⁻¹ resolution.
Step-by-Step Workflow
-
System Validation (The "Zero" Check):
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Run a "Background" scan (air only).
-
Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O lines, but no organic residue peaks.
-
-
Sample Preparation:
-
Grind the solid biphenyl sample into a fine powder. Why? To ensure uniform contact with the crystal and prevent "scattering" artifacts, even in ATR.
-
Place a small amount (1-2 mg) on the crystal center.
-
-
Data Acquisition:
-
Apply pressure using the anvil clamp. Monitor the "Live Preview" mode.
-
Optimization: Increase pressure until the strongest peak (likely C=O or Ring C=C) reaches ~0.4 - 0.7 Absorbance units. Do not exceed 1.0 A to avoid detector saturation and peak truncation.
-
Parameters:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
-
-
Post-Processing:
-
Apply ATR Correction . Mechanism: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show artificially weak high-wavenumber peaks (O-H region).
-
Baseline correct if necessary (rubber band method).
-
Figure 2: Validated ATR-FTIR acquisition workflow.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6][7] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Diphenyl sulfone Infrared Spectrum.[8] NIST Chemistry WebBook, SRD 69.[5][6][7] Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][9][10][11][12][13][14][15][16]
-
Edinburgh Instruments. Infrared or Raman Spectroscopy? Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. Proper management of chemical waste is a non-negotiable aspect of laboratory excellence. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our objective is to ensure that every laboratory handling this compound can do so in a manner that is safe, compliant, and environmentally responsible.
Section 1: Hazard Assessment and Chemical Profile
Before establishing a disposal protocol, we must first understand the intrinsic properties and potential hazards of the compound. While a specific, dedicated Safety Data Sheet (SDS) for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid may not be universally available, we can infer its hazard profile by analyzing its constituent functional groups and examining SDS data for structurally similar molecules.
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. While it is a weak organic acid, it is still considered corrosive and can cause irritation to skin and eyes and damage to metallic materials.[1][2]
-
Methylsulfonyl Group (-SO₂CH₃): The sulfone group is generally characterized by its high chemical stability and polarity.[3] Its resistance to degradation underscores the importance of preventing its release into the environment.
-
Biphenyl Core: This aromatic structure is common in many pharmaceutical compounds. While not acutely toxic in this form, its organic nature necessitates disposal via controlled means, such as incineration, to ensure complete destruction.
Based on data from analogous biphenyl carboxylic acid compounds, we must presume 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid presents the following hazards until proven otherwise.[4][5]
| Hazard Classification | Category | Rationale & Key Precautions |
| Acute Toxicity (Oral) | Presumed Category 4 | Harmful if swallowed. Do not eat, drink, or smoke when handling.[5] |
| Skin Corrosion/Irritation | Presumed Category 2 | Causes skin irritation. Always wear appropriate chemical-resistant gloves.[4][5] |
| Serious Eye Damage/Irritation | Presumed Category 2A | Causes serious eye irritation. Wear safety goggles or a face shield.[4][5] |
| Target Organ Toxicity | Presumed Category 3 | May cause respiratory tract irritation upon inhalation of dust. Handle in a well-ventilated area or chemical fume hood.[4][5] |
Given these characteristics, 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid must be managed as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] Disposal via sanitary sewer or in regular solid waste is strictly prohibited.[6][8]
Section 2: The Core Disposal Workflow: From Benchtop to Pickup
The following workflow provides a self-validating system for the safe handling and disposal of 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid waste. The causality behind each step is critical for maintaining a safe and compliant laboratory environment.
Disposal Workflow Diagram
Caption: A flowchart of the mandatory steps for compliant waste management.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) Preparation:
-
Before handling the waste, don standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-rated safety goggles.[5] If handling the solid powder outside of a fume hood, a respirator may be necessary to prevent inhalation.
2. Waste Characterization and Collection:
-
This protocol applies to solid 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, solutions containing the compound, and materials contaminated with it (e.g., weigh boats, gloves, paper towels).
-
Causality: Do not mix this waste stream with other, incompatible chemical wastes. Mixing an acid with a base can cause a violent reaction, while mixing with strong oxidizers can create a fire or explosion hazard.[1][9]
3. Container Selection and Preparation:
-
Select a container made of material compatible with acidic organic compounds. A high-density polyethylene (HDPE) or borosilicate glass bottle with a leak-proof, screw-top cap is ideal.[1][7]
-
Causality: Never use a metal container. Carboxylic acids can corrode metals, leading to container failure and potential leakage of hazardous waste.[1][10] The container must be in good condition, free of cracks or deterioration.[1]
4. Waste Labeling (MANDATORY First Step):
-
Before any waste is added, the container must be properly labeled.[11] Use your institution's official hazardous waste tag or a label that includes the following information:
-
The words "Hazardous Waste" .[12]
-
The full, unabbreviated chemical name: "Waste 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid" . For mixtures, list all components and their approximate percentages.[7]
-
A clear indication of the hazards: "Corrosive (Acid), Irritant, Toxic" . Check the appropriate hazard pictograms if available on the tag.[7]
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[7]
-
-
Causality: Pre-labeling prevents the creation of "unknown" waste, which is extremely dangerous and expensive to dispose of.[13] Federal regulations mandate that hazardous waste containers are clearly identified at all times.[12]
5. Accumulation and Storage:
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[1][12] A designated section of a chemical fume hood is a common and acceptable SAA.[10]
-
Keep the waste container securely capped at all times, except when you are actively adding waste to it.[11]
-
Store the container within a secondary containment bin to mitigate spills.
-
Causality: Keeping the container closed prevents the release of potentially harmful vapors and reduces the risk of spills. The SAA designation ensures the waste is managed by trained personnel familiar with its hazards.[12]
6. Arranging for Final Disposal:
-
Do not overfill the container. Fill to a maximum of 90% capacity to allow for vapor expansion.[9][10]
-
Once the container is full, seal it tightly. Write the "full" date on the hazardous waste tag.
-
Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
Causality: Laboratory personnel should never transport bulk hazardous waste themselves.[11] Disposal must be handled by trained professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[12]
Section 3: Spill and Emergency Procedures
For a small spill (solid or liquid) contained on a benchtop:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an acid-neutralizing absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.[14]
For a large spill, or any spill that you are not comfortable or equipped to handle:
-
Evacuate the immediate area.
-
Alert others and evacuate the laboratory, closing the doors behind you.
-
Contact your institution's emergency EHS number or local emergency services.
-
Provide details on the chemical spilled, the location, and the approximate quantity.
Section 4: Regulatory Compliance Overview
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA) , the EPA regulates hazardous waste "from cradle to grave." Your laboratory is considered the "generator" of the waste and is legally responsible for its proper management until its final destruction.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that the hazards of chemicals are evaluated and that this information is conveyed to employees, which includes proper labeling and safety procedures for waste.[7]
Always consult your institution's specific EHS guidelines, as they will provide detailed procedures tailored to local and state regulations.
References
- Daniels Health. (2025).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
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- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - [1,1'-Biphenyl]-4-carboxylic acid.
- Fisher Scientific. (2025).
- ChemScene. (2025). Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
- Fisher Scientific. (2025).
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid.
- University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3'-Formyl(1,1'-biphenyl)-3-carboxylic acid.
- Vanderbilt University Medical Center. (n.d.).
- Solenis. (2024).
- American Chemical Society. (n.d.).
- Britannica. (2026). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
